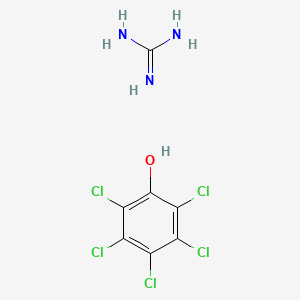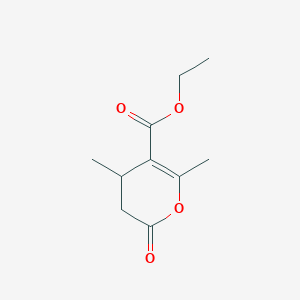![molecular formula C17H11NO2S B14737489 12h-Benzo[a]phenothiazine-1-carboxylic acid CAS No. 6314-44-9](/img/structure/B14737489.png)
12h-Benzo[a]phenothiazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12h-Benzo[a]phenothiazine-1-carboxylic acid is a complex organic compound with a unique structure that includes a carboxylic acid group attached to a benzo[a]phenothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12h-Benzo[a]phenothiazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]phenothiazine core, followed by the introduction of the carboxylic acid group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 12h-Benzo[a]phenothiazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
12h-Benzo[a]phenothiazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 12h-Benzo[a]phenothiazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. This property is particularly useful in polymerization reactions and other synthetic processes.
Comparison with Similar Compounds
Phenothiazine: A parent compound with a similar core structure but lacking the carboxylic acid group.
12-Phenyl-12H-benzo[b]phenothiazine: A derivative with a phenyl group attached, used as a photoredox catalyst.
Extended Phenothiazines: Compounds with additional fused rings, exhibiting unique photophysical and redox properties.
Uniqueness: 12h-Benzo[a]phenothiazine-1-carboxylic acid stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as a photoredox catalyst under visible light makes it particularly valuable in green chemistry applications.
Properties
CAS No. |
6314-44-9 |
|---|---|
Molecular Formula |
C17H11NO2S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
12H-benzo[a]phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C17H11NO2S/c19-17(20)11-5-3-4-10-8-9-14-16(15(10)11)18-12-6-1-2-7-13(12)21-14/h1-9,18H,(H,19,20) |
InChI Key |
UENNCHJUWHZXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC4=C3C(=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



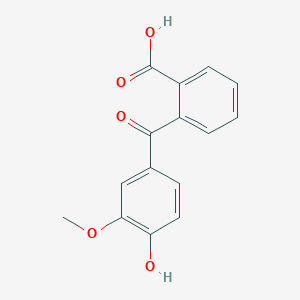
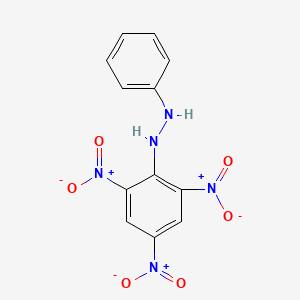
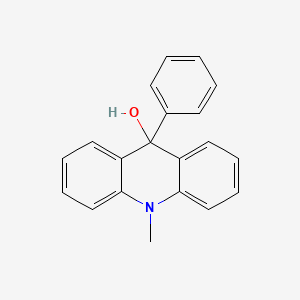

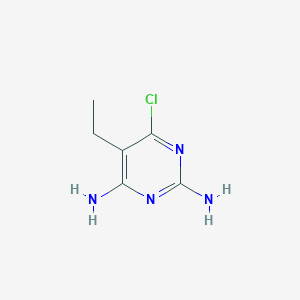
![N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide](/img/structure/B14737459.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)

